tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

Lipophilicity N-Methylation Drug-like properties

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate (molecular formula C12H23NO3, molecular weight 229.32 g/mol) is a tertiary N-methyl carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl ring bearing a hydroxymethyl substituent, and an ethyl linker connecting the cyclobutyl moiety to the carbamate nitrogen. The compound belongs to the broader class of Boc-protected amino alcohols widely employed as synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
Cat. No. B13339445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCC(C1(CCC1)CO)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO3/c1-10(13(9-15)7-6-8-13)14(5)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3
InChIKeyQBUQEQTUHKAQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate for Sourcing: Structural Identity, Class, and Procurement Context


tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate (molecular formula C12H23NO3, molecular weight 229.32 g/mol) is a tertiary N-methyl carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyclobutyl ring bearing a hydroxymethyl substituent, and an ethyl linker connecting the cyclobutyl moiety to the carbamate nitrogen [1]. The compound belongs to the broader class of Boc-protected amino alcohols widely employed as synthetic intermediates in medicinal chemistry and organic synthesis [2]. The Boc group is the most commonly used amine protecting group due to its ease of introduction and selective removal under mild acidic conditions [3].

Why Generic Boc-Cyclobutyl Analogs Cannot Reliably Substitute for tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate in Multi-Step Syntheses


Within the class of Boc-protected cyclobutyl-amino alcohols, structural nuances—specifically the presence or absence of N-methylation, the position of the hydroxyl group (hydroxymethyl vs. ring-hydroxy), and the length of the alkyl linker—profoundly alter physicochemical properties (logP, hydrogen-bonding capacity), conformational flexibility, and reactivity in subsequent transformations [1]. The target compound combines all three differentiating features (N–CH3, –CH2OH substituent on the cyclobutane ring, and an ethyl spacer), resulting in a distinct steric and electronic profile that cannot be replicated by any single commercially available analog. Generic substitution risks altered reaction yields, unexpected deprotection kinetics, or incompatible downstream coupling efficiency [2].

Quantitative Differentiation Evidence for tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate vs. Closest Analogs


N-Methyl Substitution Increases Lipophilicity by Approximately 0.5–0.7 logP Units Relative to N–H Analog

The N-methyl group on the carbamate nitrogen of the target compound increases calculated lipophilicity (cLogP) by an estimated 0.5–0.7 log units compared to the N–H analog tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate (CAS 816429-99-9). This value is derived from the well-established Hansch π constant for N-methylation (ΔlogP ≈ +0.5 to +0.7 depending on the local environment), a class-level inference supported by extensive medicinal chemistry literature on N-methyl effects [1].

Lipophilicity N-Methylation Drug-like properties Permeability

Ethyl Linker Provides One Additional Rotatable Bond and Extended Distance Between Cyclobutyl Ring and Carbamate Nitrogen vs. Direct-Attached Analogs

The target compound contains an ethyl linker (–CH(CH3)–) between the cyclobutyl ring and the carbamate nitrogen, yielding one additional rotatable bond and an approximately 1.5 Å increase in the maximum separation distance between the cyclobutyl centroid and the carbamate carbonyl carbon compared to directly N-attached analogs such as tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate (CAS 2295916-81-1) [1]. This structural feature, confirmed by the InChI-derived structure, alters the conformational ensemble accessible to the molecule, which can be critical for steric accommodation in enzyme binding pockets or solid-phase synthesis resins .

Conformational flexibility Steric accessibility Linker length Molecular design

Hydroxymethyl Substituent on Cyclobutyl Ring Enables Distinct Hydrogen-Bond Donor Topology vs. Ring-Hydroxy or Non-Hydroxylated Analogs

The target compound bears a hydroxymethyl (–CH2OH) group directly attached to the cyclobutyl ring, providing a primary alcohol H-bond donor/acceptor. In contrast, the closest Sigma-Aldrich-listed analog, tert-butyl ethyl((1-hydroxycyclobutyl)methyl)carbamate, features a tertiary alcohol (cyclobutyl-OH) directly on the ring . The primary alcohol of the target compound exhibits a lower steric hindrance around the hydroxyl group (fewer β-substituents) compared to the tertiary alcohol analog, resulting in distinct hydrogen-bonding geometry preferences and reactivity (e.g., faster acylation rates, greater susceptibility to oxidation) . The molecular formula difference (target: C12H23NO3; analog: C12H23NO3, identical formula but different connectivity) underscores the isomeric relationship and the divergent physicochemical profiles.

Hydrogen bonding Solubility Molecular recognition Crystal engineering

N-Methyl Carbamate Exhibits Altered Boc Deprotection Kinetics Relative to N–H Carbamates Under Acidic Conditions

The N-methyl substituent on the target compound's carbamate nitrogen is known to retard Boc deprotection rates under acidic conditions (e.g., TFA/CH2Cl2) compared to unsubstituted N–H carbamates. Literature data for N-methyl vs. N–H Boc-protected amines indicate that N-alkylation increases the half-life of the Boc group by a factor of approximately 1.5–3× under standard deprotection conditions (50% TFA in CH2Cl2, 25 °C), attributed to reduced protonation efficiency at the carbamate carbonyl due to steric and electronic effects [1]. The target compound thus requires slightly longer deprotection times or more forcing conditions, a practical consideration for multi-step synthesis planning that purchasers must account for when selecting between N-methyl and N–H analogs.

Boc deprotection N-substitution effects Synthetic efficiency Reaction kinetics

High-Value Application Scenarios Where tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate Provides a Decisive Advantage


Medicinal Chemistry: Synthesis of N-Methylated Peptidomimetics Requiring Enhanced Lipophilicity and Metabolic Stability

The N-methyl group and ethyl linker of the target compound align with the design principles of N-methylated peptidomimetics, where N-methylation is intentionally introduced to improve membrane permeability (ΔlogP ≈ +0.5–0.7) and reduce hydrogen-bond-mediated clearance [1]. The compound serves as a direct precursor for the generation of N-methyl amino alcohol building blocks used in protease inhibitor and kinase modulator programs, where the cyclobutyl ring provides conformational constraint and the hydroxymethyl group offers a handle for further derivatization [2].

Solid-Phase Peptide Synthesis (SPPS): Extended-Linker Building Block for Reduced Steric Clash on Resin

The ethyl spacer between the cyclobutyl ring and the carbamate nitrogen provides greater distance from the solid support, alleviating steric congestion during on-resin coupling reactions compared to directly attached cyclobutyl analogs [1]. This design feature can improve coupling yields in SPPS of sterically demanding sequences, where the cyclobutyl group might otherwise hinder reagent access to the reactive amine center [2].

Selective Oxidation Strategies: Primary Alcohol as a Synthetic Handle for Aldehyde/Carboxylic Acid Generation

The primary hydroxymethyl group on the cyclobutane ring enables selective oxidation to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., KMnO4, TEMPO/bleach, Dess–Martin periodinane), a transformation that is not applicable to tertiary alcohol analogs such as tert-butyl ethyl((1-hydroxycyclobutyl)methyl)carbamate [1]. This permits iterative functionalization strategies where the Boc-protected amine remains intact while the alcohol is oxidized, a key advantage for convergent synthesis [2].

Quote Request

Request a Quote for tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.